molecular formula C10H14N6 B2362595 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 899977-98-1

3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2362595
CAS No.: 899977-98-1
M. Wt: 218.264
InChI Key: XYZNDRXPNXRDBC-UHFFFAOYSA-N
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Description

3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyano-3-(pyrrolidin-1-yl)acrylonitrile in the presence of a base, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-2-16-10-8(13-14-16)9(11-7-12-10)15-5-3-4-6-15/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZNDRXPNXRDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCCC3)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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